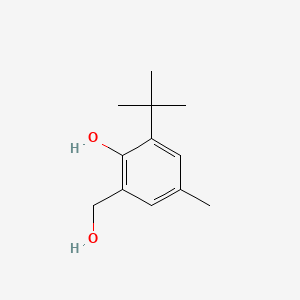
Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired benzenemethanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, catalytic hydrogenation of the corresponding benzaldehyde derivative using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure can be employed. This method offers high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzaldehyde or 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzoic acid.
Reduction: 3-(1,1-dimethylethyl)-2-hydroxy-5-methylbenzene.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 4-(1,1-dimethylethyl)-: Similar structure but with the tert-butyl group at the para position.
Benzene, 1,3-bis(1,1-dimethylethyl)-: Contains two tert-butyl groups at the meta positions.
1,3-Dimethylbenzene:
Uniqueness
Benzenemethanol, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl- is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties
Properties
CAS No. |
25844-12-6 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-tert-butyl-6-(hydroxymethyl)-4-methylphenol |
InChI |
InChI=1S/C12H18O2/c1-8-5-9(7-13)11(14)10(6-8)12(2,3)4/h5-6,13-14H,7H2,1-4H3 |
InChI Key |
OVXVAICEGAXQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















